N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine
Description
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine (CAS 326480-01-7) is a chiral, substituted aziridine featuring a tert-butoxycarbonyl (Boc) protecting group, a butyldimethylsilyloxy (TBS) ether, and a chloroethyl substituent . Aziridines, three-membered nitrogen-containing heterocycles, are valued in synthetic chemistry for their ring strain, which drives regio- and stereoselective ring-opening reactions . The Boc group enhances stability and facilitates selective deprotection in multi-step syntheses, while the silyl ether and chloroethyl groups suggest utility as intermediates in pharmaceuticals or chiral building blocks .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCBNZGNJSFHIJ-KJJPGHAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747198 | |
| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326480-01-7 | |
| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2S-T-Butyldimethylsilyloxy-3R-(T-Boc)-Amino-1,4-Dichlorobutane
The most direct route involves the base-mediated cyclization of 2S-t-butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane. Kim et al. demonstrated that treating this precursor with sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for 5 hours induces intramolecular nucleophilic substitution, forming the aziridine ring with 100% yield . The reaction proceeds via deprotonation of the Boc-protected amine, followed by chloride displacement at the adjacent carbon (Scheme 1).
Key Advantages :
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Stereochemical Retention : The (2S,1S) configuration is preserved due to the rigid transition state during cyclization .
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Scalability : THF’s low temperature (0°C) minimizes side reactions, enabling multigram synthesis .
Sodium Borohydride Reduction of Keto Intermediates
An alternative approach involves reducing a keto precursor, (S)-[N-(1-benzyl-2-oxo-3-chloro)propyl]carbamic acid t-butyl ester, using sodium borohydride (NaBH₄). In a representative procedure, NaBH₄ (42 mmol) in THF/water (84:9 mL) at 0°C for 45 minutes afforded the (S,S)-diol intermediate, which was subsequently chlorinated to yield the target aziridine with 50% overall yield .
Mechanistic Insight :
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Stereoselective Reduction : NaBH₄ selectively reduces the ketone to the (S,S)-diol, driven by steric hindrance from the benzyl group .
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Workup Considerations : Acidic workup (pH 1.5) with potassium bisulfite ensures protonation of the amine, facilitating chloride displacement .
Aluminum Hydride-Mediated Cyclization
Triisobutylaluminum (TIBAL) and diisobutylaluminum hydride (DIBAL-H) have been employed for stereocontrolled aziridine synthesis. For instance, DIBAL-H (25.7 mmol) in toluene at room temperature reduced (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane to the (2S,3S)-chlorohydrin intermediate, which underwent cyclization with 90% yield .
Optimization Parameters :
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Solvent Effects : Toluene enhances aluminum reagent stability compared to polar solvents .
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Catalytic Additives : Methanesulfonic acid (1.04 mmol) accelerates hydride transfer, improving reaction rates .
Hydrogenolysis and Protecting Group Strategies
Hydrogenolysis of N-protected intermediates using Boc₂O as an additive enables efficient deprotection-cyclization sequences. For example, hydrogenation of 1-phenylethyl-protected aziridines in the presence of Boc₂O (5 mmol) in methanol at 20°C for 2 hours replaced the N-protecting group with Boc, achieving 85% yield .
Critical Considerations :
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Boc Compatibility : Boc₂O prevents over-reduction of the aziridine ring during hydrogenolysis .
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Stereochemical Integrity : Chiral auxiliaries like (−)-8-phenylmenthol ensure enantiomeric excess >99% in the final product .
Comparative Analysis of Methods
Chemical Reactions Analysis
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are not commonly detailed in public sources.
Hydrolysis: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, revealing the free amine.
Scientific Research Applications
Organic Synthesis
Chiral Synthesis
One of the primary applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is in the synthesis of chiral compounds. The presence of the aziridine ring facilitates stereoselective reactions, making it an important intermediate in the preparation of chiral amines and other biologically active molecules. The compound's ability to undergo ring-opening reactions under mild conditions allows for the introduction of various substituents, enhancing its utility in asymmetric synthesis.
Reagents and Catalysts
This compound can also serve as a reagent or catalyst in various organic transformations, including nucleophilic substitutions and cycloadditions. Its stability under acidic and basic conditions makes it suitable for use in diverse reaction environments, contributing to its versatility in synthetic methodologies.
Medicinal Chemistry
Anticancer Research
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. The chloroethyl group is particularly noteworthy for its potential to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects on cancer cells.
Neuropharmacology
In neuropharmacological studies, modifications of this compound have been explored for their potential as inhibitors of enzymes involved in neurotransmission, such as acetylcholinesterase. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease, where maintaining acetylcholine levels is essential for cognitive function.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Synthesis of chiral amines | Demonstrated high enantioselectivity using this compound as an intermediate. |
| Study B | Anticancer activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Neuropharmacological evaluation | Identified potential as an acetylcholinesterase inhibitor with favorable pharmacokinetic properties based on ADME studies. |
Mechanism of Action
The mechanism of action of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is harnessed in various chemical biology applications to study protein function and interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s unique structural features distinguish it from other aziridine derivatives:
- N-Boc Protection : Common in aziridines like tert-butyl (S)-2-benzylaziridine-1-carboxylate (), Boc groups reduce toxicity by stabilizing the nitrogen and mitigating ring strain-related reactivity .
- Silyl Ether and Chloroethyl Substituents : The TBS group protects alcohols during synthesis, while the chloroethyl moiety may act as a leaving group or site for further functionalization. In contrast, aziridine 2-phosphonates () incorporate phosphonate groups for biological activity, and polymeric aziridines () feature repeating units for crosslinking applications.
Data Table: Comparative Analysis of Aziridine Derivatives
Research Findings
- Synthetic Efficiency : Boc-protected aziridines achieve moderate yields (75% for benzyl derivatives) , but the target compound’s complex substituents may lower yields without optimized conditions.
- Biological Activity: While aziridine phosphonates show antibacterial properties , the target compound’s bioactivity remains unexplored in the literature.
- Performance in Coatings: Polymeric aziridines match traditional crosslinkers in hardness and chemical resistance, whereas monomeric aziridines like the target compound are better suited for small-molecule synthesis .
Biological Activity
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this aziridine derivative, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Synthesis
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine features a unique aziridine ring structure that contributes to its reactivity and biological properties. The compound is synthesized through a multi-step process involving the protection of functional groups and subsequent chlorination, leading to the formation of the aziridine ring.
Antimicrobial Activity
Research has demonstrated that aziridine derivatives exhibit notable antimicrobial properties. N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine was tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were particularly promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16–32 |
| Staphylococcus aureus | 16–32 |
| Staphylococcus epidermidis | 32–64 |
These results indicate that the compound is more effective than traditional antibiotics like ampicillin and streptomycin against certain strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
In addition to its antimicrobial properties, N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine has shown cytotoxic effects on cancer cell lines. The compound was evaluated using the MTT assay on L929 murine fibroblast and HeLa human tumor cell lines. The findings indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| L929 | 25 |
| HeLa | 15 |
The lower IC50 values suggest a higher potency against cancer cells compared to normal fibroblast cells, indicating selective cytotoxicity that may be exploited in cancer therapy .
The biological activity of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine is believed to involve the opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. This mechanism is similar to other known aziridine-based anticancer agents, where alkylation of nucleobases results in cross-linking and inhibition of DNA replication .
Case Studies
A notable case study involved the evaluation of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethylaziridine in combination with other chemotherapeutic agents. In vitro studies indicated that when used alongside docetaxel, the compound enhanced cytotoxic effects on resistant cancer cell lines, suggesting potential for use in combination therapies .
Q & A
Q. What are the optimized synthetic routes for preparing N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine from amino-alcohol precursors?
Methodological Answer: A one-pot cyclization method is commonly employed. Starting with N-Boc-protected amino-alcohols, the reaction involves dissolving the substrate in anhydrous diethyl ether under argon, adding para-toluenesulfonyl chloride (2.2 eq.) and KOH pellets (9.0 eq.), and heating to 40°C until completion. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) yields the product. For example, tert-butyl (S)-2-benzylaziridine-1-carboxylate was synthesized in 75% yield using this protocol .
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
Methodological Answer: 2D NMR techniques, such as C–H COSY and COLOC, are critical for assigning relative configurations. For example, in structurally similar (±)-N-chloro-2,2-bis(methoxycarbonyl)aziridine, these methods resolved overlapping signals and confirmed stereochemistry through cross-peak correlations. X-ray crystallography provides definitive confirmation, as demonstrated for racemic aziridine derivatives .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in a cool, dry, well-ventilated area away from oxidizers.
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat.
- Spill Management: Avoid inhalation of dust; collect spills with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of the aziridine ring in nucleophilic substitution reactions?
Methodological Answer: The TBS group acts as a steric shield, directing nucleophilic attack to the less hindered carbon of the aziridine ring. Computational studies (e.g., DFT calculations) predict preferential attack at the chloroethyl position due to reduced steric hindrance. Experimental validation involves reacting the compound with nucleophiles like amines or thiols under controlled conditions and analyzing regioselectivity via HPLC or LC-MS .
Q. What role does this compound play in the synthesis of bioactive molecules, such as enzyme inhibitors or anticancer agents?
Methodological Answer: The aziridine motif undergoes ring-opening reactions to form covalent adducts with biological nucleophiles (e.g., cysteine residues in enzymes). For example, derivatives of this compound have been used to develop irreversible inhibitors of proteases. Biological activity is assessed via IC50 measurements and X-ray co-crystallography of inhibitor-enzyme complexes .
Q. How can computational modeling predict the vibrational modes and stability of this compound?
Methodological Answer: Harmonic force field calculations (ab initio or DFT) simulate vibrational modes (e.g., ν1–ν17 for aziridine rings). Assignments are validated against experimental FTIR spectra. For instance, the nu10 (C-Cl stretch) and nu17 (aziridine ring deformation) modes show strong agreement between computed and observed spectra .
Q. What analytical challenges arise in resolving enantiomeric purity, and how are they addressed?
Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Mobile phases of hexane/isopropanol (90:10) at 1.0 mL/min provide baseline resolution. Circular dichroism (CD) spectroscopy further confirms enantiomeric excess (ee) by comparing Cotton effects to reference standards .
Q. How does the Boc-protecting group affect the compound’s stability under acidic or basic conditions?
Methodological Answer: The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in mild bases. Stability is quantified via kinetic studies:
Q. What strategies mitigate side reactions during functionalization of the aziridine ring?
Methodological Answer:
Q. How is this compound utilized in CO2 fixation reactions to synthesize heterocycles?
Methodological Answer: Under 1.2 MPa CO2 and 125°C, the aziridine reacts with CO2 catalyzed by TPPH2/TBACl to form oxazolidin-2-ones. Optimized conditions (1.5 mol/L aziridine in THF) yield up to 86% product with a regioselectivity ratio of 86:14. Reaction progress is monitored via in situ FTIR for CO2 consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
